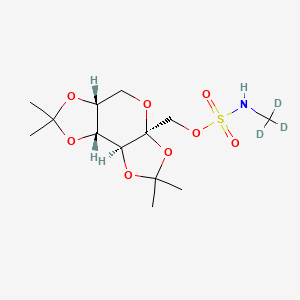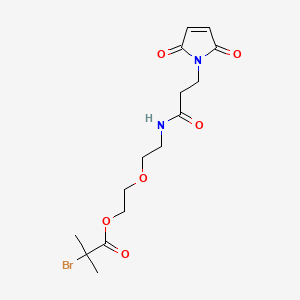
Mal-(PEG)9-Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-(PEG)9-Bromide is a derivative of polyethylene glycol (PEG) that is bi-functionalized for polymer chemistry at one end and thiol addition at the other end. This compound is widely used in various fields due to its unique properties, including its ability to act as a reactant for the preparation of galactose derivatives as drug carriers and medicinal compositions.
Preparation Methods
The synthesis of Mal-(PEG)9-Bromide involves several routes. One common method is the nucleophilic displacement on PEG-bromide . This process typically involves the reaction of PEG with a brominating agent under controlled conditions to introduce the bromide group. Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Mal-(PEG)9-Bromide undergoes various types of chemical reactions, including nucleophilic substitution and thiol addition . Common reagents used in these reactions include thiols, which react with the maleimide group to form covalent bonds . The major products formed from these reactions are typically PEG derivatives with modified functional groups, which can be used in further chemical synthesis or applications .
Scientific Research Applications
Mal-(PEG)9-Bromide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and polymers. In biology, it is employed in the preparation of drug carriers and medicinal compositions. In medicine, it is used in the development of targeted drug delivery systems and therapeutic agents. Additionally, it has industrial applications in the production of various PEG-based materials and products.
Mechanism of Action
The mechanism of action of Mal-(PEG)9-Bromide involves its ability to react with thiol groups to form covalent bonds . This reaction is facilitated by the maleimide group, which acts as a reactive site for thiol addition . The bromide group serves as a good leaving group for nucleophilic substitution reactions, enabling the formation of various PEG derivatives .
Comparison with Similar Compounds
Mal-(PEG)9-Bromide can be compared with other PEG derivatives such as Mal-PEG1-Bromide and other PEG-based linkers . While these compounds share similar properties, this compound is unique due to its specific functionalization for polymer chemistry and thiol addition. This makes it particularly useful in applications requiring precise control over molecular interactions and modifications.
Similar compounds include:
These compounds are used in various applications but differ in their specific functional groups and reactivity .
Properties
Molecular Formula |
C15H21BrN2O6 |
|---|---|
Molecular Weight |
405.24 g/mol |
IUPAC Name |
2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C15H21BrN2O6/c1-15(2,16)14(22)24-10-9-23-8-6-17-11(19)5-7-18-12(20)3-4-13(18)21/h3-4H,5-10H2,1-2H3,(H,17,19) |
InChI Key |
YTOHWUXNORUJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCCOCCNC(=O)CCN1C(=O)C=CC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


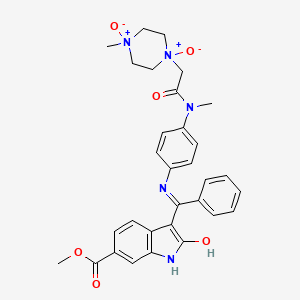
![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
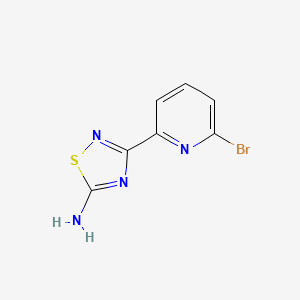
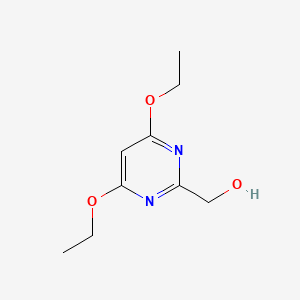
![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
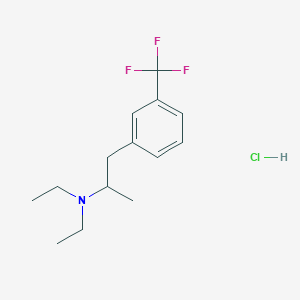
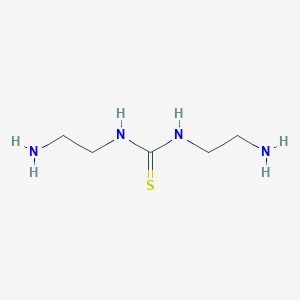
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
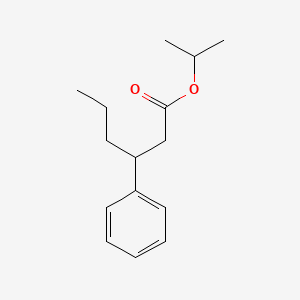
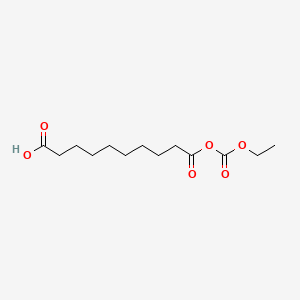
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
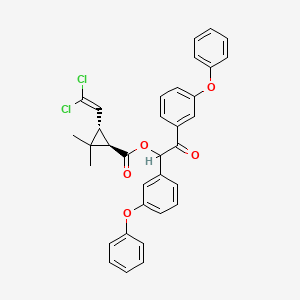
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
